molecular formula C7H15NOS B13250988 2-[(Thian-4-yl)amino]ethan-1-ol

2-[(Thian-4-yl)amino]ethan-1-ol

Cat. No.: B13250988
M. Wt: 161.27 g/mol
InChI Key: XSSBCZGTVRBHRV-UHFFFAOYSA-N
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Description

2-[(Thian-4-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C7H15NOS It is known for its unique structure, which includes a thian-4-yl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thian-4-yl)amino]ethan-1-ol typically involves the reaction of thian-4-ylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Thian-4-yl)amino]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aminoethanol derivatives.

Scientific Research Applications

2-[(Thian-4-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Thian-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Thian-4-yl)amino]propan-1-ol
  • 2-(Thian-4-yloxy)ethan-1-ol

Uniqueness

2-[(Thian-4-yl)amino]ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(thian-4-ylamino)ethanol

InChI

InChI=1S/C7H15NOS/c9-4-3-8-7-1-5-10-6-2-7/h7-9H,1-6H2

InChI Key

XSSBCZGTVRBHRV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCCO

Origin of Product

United States

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